molecular formula C19H16ClN3O3 B3497350 4-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine

4-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine

Cat. No.: B3497350
M. Wt: 369.8 g/mol
InChI Key: BADRNQHMNCMNHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring. This can be achieved by reacting a hydrazide with a carboxylic acid derivative under cyclization conditions. The resulting oxadiazole intermediate is then coupled with a benzoyl chloride derivative to introduce the benzoyl group. Finally, the morpholine ring is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular pathways involved depend on the specific biological context and the targets being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine is unique due to the presence of both the morpholine ring and the oxadiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3/c20-14-7-5-13(6-8-14)17-21-18(26-22-17)15-3-1-2-4-16(15)19(24)23-9-11-25-12-10-23/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADRNQHMNCMNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine
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4-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine
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4-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine
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4-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine
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4-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine
Reactant of Route 6
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4-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine

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